N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a piperidine ring substituted with butan-2-yl and phenyl groups, as well as dimethyl and dicarboxamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with appropriate butan-2-yl and phenyl substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- N-(4-(tert-butylamino)phenyl)acetamide
- 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine .
Uniqueness
N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-N-(2-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)16-8-6-7-9-17(16)20-18(23)15-10-12-22(13-11-15)19(24)21(3)4/h6-9,14-15H,5,10-13H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQUAIPMYUYUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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